3-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Overview
Description
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Biochemical Analysis
Biochemical Properties
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects such as liver damage and oxidative stress . Threshold effects have also been observed, where a specific dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It can also bind to specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile typically involves the reaction of 1-methylpiperazine with 3-cyanobenzaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:
- 3-(4-Methylpiperazine-1-yl)benzonitrile
- 4-(4-Methylpiperazin-1-yl)methyl)benzonitrile
- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Biological Activity
3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 215.30 g/mol
- Melting Point : 65-67 °C
This compound features a benzonitrile moiety substituted with a 4-methylpiperazine group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological receptors and enzymes, influencing cellular pathways. The specific mechanisms of action for this compound include:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as dipeptidyl peptidase IV, which plays a role in glucose metabolism and insulin secretion.
- Cell Signaling Modulation : The compound modulates cell signaling pathways, affecting gene expression and cellular metabolism .
Anticancer Properties
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, the compound demonstrated significant cytotoxicity in vitro against human cancer cell lines, with IC values indicating its effectiveness in inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibited activity against several bacterial strains, suggesting potential as an antibacterial agent. The structure-function relationship indicates that modifications to the piperazine ring can enhance its antimicrobial efficacy .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | Tissue-specific |
Metabolism | Liver (CYP450 enzymes) |
Elimination Half-Life | Varies (dependent on dosage) |
The compound's distribution is influenced by its lipophilicity, which affects its ability to penetrate cellular membranes.
Case Studies and Research Findings
- Cytotoxic Evaluation : In a study assessing the cytotoxic effects of various derivatives of benzonitrile, this compound was found to have a promising profile against specific cancer types, showing a dose-dependent response in cell viability assays .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits dipeptidyl peptidase IV, leading to altered metabolic pathways that could benefit conditions like type 2 diabetes .
- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYDAONDPGWBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428216 | |
Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-90-1 | |
Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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